O-Ethyl-D-homoserine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

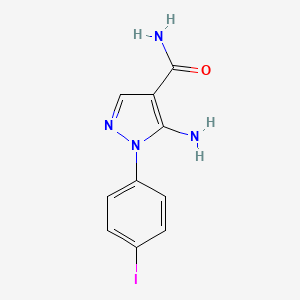

L’O-Ethyl-D-homosérine est un dérivé de l’acide aminé homosérine, dans lequel un groupe éthyle est attaché à l’atome d’oxygène du groupe hydroxyle

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l’O-Ethyl-D-homosérine peut être réalisée par condensation du β-éthoxyéthylbromure avec le diéthylacétoaminomalonate, suivie d’une hydrolyse successive avec de l’acide chlorhydrique . La résolution optique de l’O-Ethyl-D-homosérine est réalisée enzymatiquement en utilisant la papaïne .

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques de l’O-Ethyl-D-homosérine ne soient pas bien documentées, l’approche générale implique l’utilisation de méthodes biotechnologiques et de synthèse chimique. Le processus de production peut impliquer l’utilisation de souches microbiennes modifiées pour produire efficacement le composé souhaité.

Analyse Des Réactions Chimiques

Types de réactions

L’O-Ethyl-D-homosérine subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l’ajout d’oxygène ou l’élimination d’hydrogène.

Réduction : Cette réaction implique l’ajout d’hydrogène ou l’élimination d’oxygène.

Substitution : Cette réaction implique le remplacement d’un atome ou d’un groupe d’atomes par un autre.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions de l’O-Ethyl-D-homosérine comprennent l’acide chlorhydrique pour l’hydrolyse et divers agents oxydants et réducteurs pour les réactions d’oxydation et de réduction .

Principaux produits formés

Les principaux produits formés à partir des réactions de l’O-Ethyl-D-homosérine dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, l’hydrolyse avec de l’acide chlorhydrique produit les dérivés d’acides aminés correspondants .

Applications de la recherche scientifique

L’O-Ethyl-D-homosérine a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.

Biologie : Étudié pour son rôle dans les voies métaboliques et les interactions enzymatiques.

Médecine : Enquête sur ses effets thérapeutiques potentiels et comme précurseur du développement de médicaments.

Industrie : Utilisé dans la production de divers produits chimiques et matériaux.

Applications De Recherche Scientifique

O-Ethyl-D-homoserine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of various chemicals and materials.

Mécanisme D'action

Le mécanisme d’action de l’O-Ethyl-D-homosérine implique son interaction avec des enzymes spécifiques et des voies métaboliques. Par exemple, il peut agir comme un substrat pour les enzymes impliquées dans la biosynthèse de la méthionine et d’autres acides aminés soufrés . Les cibles moléculaires et les voies impliquées comprennent la voie de sulfhydrylation directe et la voie de transulfurylation .

Comparaison Avec Des Composés Similaires

Composés similaires

O-Acétyl-L-homosérine : Un composé similaire utilisé dans la biosynthèse de la méthionine.

L-Homosérine : Le composé parent de l’O-Ethyl-D-homosérine, impliqué dans diverses voies métaboliques.

Unicité

L’O-Ethyl-D-homosérine est unique en raison de la présence du groupe éthyle, qui confère des propriétés chimiques et biologiques distinctes par rapport à ses analogues. Cette modification peut affecter sa réactivité, sa solubilité et son interaction avec les enzymes et autres biomolécules .

Propriétés

IUPAC Name |

2-amino-4-ethoxybutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-2-10-4-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCSFMOVBARTLBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCC(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Di-mu-chlorotetrakis[3,5-difluoro-2-(5-methyl-2-pyridinyl-kappaN)phenyl-kappaC]diiridium](/img/structure/B12306980.png)

![(3S)-4-[(1-methylsulfonyl-4-piperidyl)methyl]morpholine-3-carboxylic acid](/img/structure/B12307004.png)

![4-(((9H-fluoren-9-yl)methoxy)carbonyl)hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B12307006.png)

![2-(7'-methoxy-5',7-dioxo-4',5'-dihydro-3'H-spiro[azepane-4,2'-benzo[f][1,4]oxazepin]-1-yl)acetic acid](/img/structure/B12307036.png)